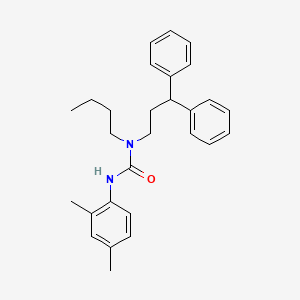
N-Butyl-N'-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a complex structure with various substituents, making it potentially interesting for various applications in chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea typically involves the reaction of an isocyanate with an amine. The general reaction can be represented as follows:
R-NCO+R’-NH2→R-NH-CO-NH-R’
In this case, the specific reactants would be chosen to introduce the butyl, dimethylphenyl, and diphenylpropyl groups. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Catalysts and solvents may be used to optimize the reaction conditions and improve yield.
化学反応の分析
Types of Reactions
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.
科学的研究の応用
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a drug candidate.
Industry: Used in the production of polymers, coatings, or other materials.
作用機序
The mechanism of action of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Similar compounds might include other ureas with different substituents, such as:
- N-Butyl-N’-(2,4-dimethylphenyl)urea
- N-Butyl-N’-(3,3-diphenylpropyl)urea
- N-(2,4-Dimethylphenyl)-N-(3,3-diphenylpropyl)urea
Uniqueness
The uniqueness of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea lies in its specific combination of substituents, which may confer unique physical, chemical, or biological properties. Comparing its properties with those of similar compounds can help identify its potential advantages and applications.
特性
CAS番号 |
88451-74-5 |
|---|---|
分子式 |
C28H34N2O |
分子量 |
414.6 g/mol |
IUPAC名 |
1-butyl-3-(2,4-dimethylphenyl)-1-(3,3-diphenylpropyl)urea |
InChI |
InChI=1S/C28H34N2O/c1-4-5-19-30(28(31)29-27-17-16-22(2)21-23(27)3)20-18-26(24-12-8-6-9-13-24)25-14-10-7-11-15-25/h6-17,21,26H,4-5,18-20H2,1-3H3,(H,29,31) |
InChIキー |
LBJDFZRRSJCULH-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


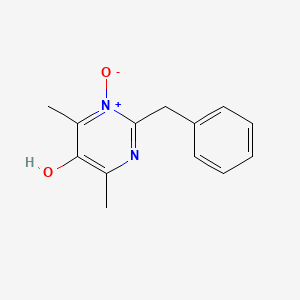
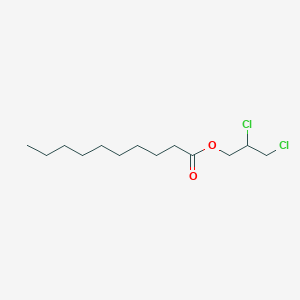
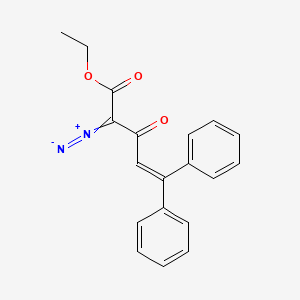
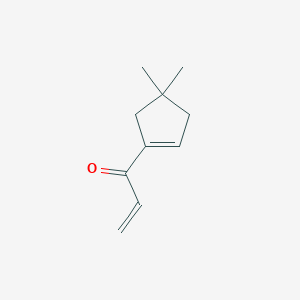
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
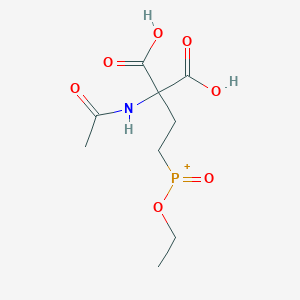
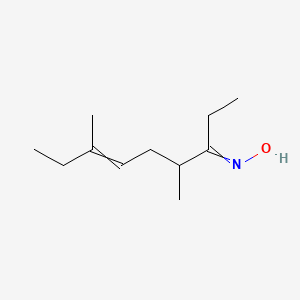
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)

![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)
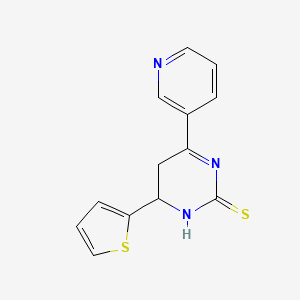

![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
